REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[C:9]([NH2:10])=[C:8]([Cl:11])[N:7]=[CH:6][N:5]=1.[CH2:12](I)[CH3:13]>CN(C=O)C.[Cl-].[NH4+].O>[CH2:12]([NH:10][C:9]1[C:4]([Cl:3])=[N:5][CH:6]=[N:7][C:8]=1[Cl:11])[CH3:13] |f:0.1,5.6|
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Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1N)Cl
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The mixture was extracted with diethyl ether (30 mL)
|
Type
|
CUSTOM
|
Details
|
the extract was dried
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Flash column chromatography on silica, eluting with 10% ethyl actetate-hexanes
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC=1C(=NC=NC1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.67 mmol | |
AMOUNT: MASS | 0.321 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |